molecular formula C11H17NO B1654763 Ethylamine, 2-(benzyloxy)-N,N-dimethyl- CAS No. 27058-12-4

Ethylamine, 2-(benzyloxy)-N,N-dimethyl-

Cat. No.: B1654763
CAS No.: 27058-12-4
M. Wt: 179.26 g/mol
InChI Key: VHZGUBBMYIIPAD-UHFFFAOYSA-N
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Description

Ethylamine, 2-(benzyloxy)-N,N-dimethyl- (CAS: 3565-72-8) is a tertiary amine derivative with the molecular formula C₁₈H₂₂BrNO (for its brominated analog) and a molecular weight of 348.277 g/mol . Its structure features a benzyloxy group (C₆H₅CH₂O-) attached to the ethylamine backbone, with N,N-dimethyl substitution on the amine. This compound is part of a broader class of pharmacologically active amines, sharing structural motifs with antihistamines (e.g., diphenhydramine) and enzyme-targeting agents .

Key structural attributes:

  • Benzyloxy group: Provides lipophilicity, influencing membrane permeability and receptor binding.
  • N,N-Dimethyl substitution: Enhances metabolic stability and modulates electronic effects on the amine .

Properties

CAS No.

27058-12-4

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N,N-dimethyl-2-phenylmethoxyethanamine

InChI

InChI=1S/C11H17NO/c1-12(2)8-9-13-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

VHZGUBBMYIIPAD-UHFFFAOYSA-N

SMILES

CN(C)CCOCC1=CC=CC=C1

Canonical SMILES

CN(C)CCOCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Diphenhydramine (2-(Diphenylmethoxy)-N,N-Dimethylethylamine)

Structural Differences :

  • Diphenhydramine has a diphenylmethoxy group (C₆H₅)₂CHO- instead of a benzyloxy group.
  • Molecular formula: C₁₇H₂₁NO (MW: 255.355 g/mol) vs. C₁₈H₂₂BrNO (MW: 348.277 g/mol) for the brominated analog of the target compound .

Enzyme Potency :

  • N,N-Dimethyl substitution in ethylamine derivatives improves glucokinase activation (EC₅₀ = 6 nM) compared to non-methylated analogs (EC₅₀ = 27 nM) .

Tamoxifen Metabolites (e.g., 4-Hydroxytamoxifen)

Structural Differences :

  • Tamoxifen metabolites feature a dimethylaminoethoxy group linked to a stilbene core (e.g., (Z)-1-(p-Dimethylaminoethoxyphenyl)-1,2-diphenyl-1-butene).
  • Molecular weight ranges from 371.5 g/mol (tamoxifen) to 387.9 g/mol (4-hydroxytamoxifen) .

N,N-Dimethyltryptamine (DMT) Derivatives

Structural Differences :

  • DMT derivatives have an indole ring substituted with N,N-dimethyl groups.
  • Example: Bufotenidine (N,N,N-Trimethyl-5-hydroxytryptamine) has a molecular weight of 273.35 g/mol .

Structure-Activity Relationship (SAR) Analysis

Impact of N,N-Dimethyl Substitution

  • Enhanced Potency : N,N-Dimethyl groups in ethylamine derivatives improve enzyme binding (e.g., glucokinase EC₅₀ reduced from 27 nM to 6 nM) by stabilizing van der Waals interactions in hydrophobic enzyme pockets .
  • Metabolic Stability : Dimethylation reduces oxidative deamination, extending half-life compared to primary amines .

Role of the Benzyloxy Group

  • Lipophilicity : The benzyloxy group increases logP values, enhancing blood-brain barrier penetration. This is evident in diphenhydramine’s CNS activity .
  • Steric Effects : Substituting benzyloxy with bulkier groups (e.g., diphenylmethoxy) can reduce off-target interactions but may limit solubility .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Reference
Ethylamine, 2-(benzyloxy)-N,N-dimethyl- C₁₈H₂₂BrNO 348.277 Benzyloxy, N,N-dimethyl Antihistamine, enzyme activation
Diphenhydramine C₁₇H₂₁NO 255.355 Diphenylmethoxy, N,N-dimethyl H₁ antagonist
4-Hydroxytamoxifen C₂₆H₂₉NO₂ 387.9 Dimethylaminoethoxy, stilbene SERM
Bufotenidine C₁₂H₁₇N₂O₂⁺ 273.35 Indole, N,N,N-trimethyl Ganglionic stimulant

Preparation Methods

Sulfonation of N,N-Dimethylethanolamine

In the first step, N,N-dimethylethanolamine reacts with concentrated sulfuric acid (98%) at 0–5°C to form N,N-dimethylethanolamine hydrogen sulfate. The exothermic reaction is tightly controlled to prevent over-sulfonation, with a molar ratio of 1:1.05 (amine:H₂SO₄). The intermediate precipitates as a white crystalline solid upon cooling, requiring no further purification.

Benzylation via Nucleophilic Substitution

The hydrogen sulfate ester undergoes benzylation using benzyl alcohol in the presence of sodium hydroxide (20% w/v) as a base. The reaction proceeds in toluene at 80–85°C for 6–8 hours, facilitating an Sₙ2 mechanism. Post-reaction, the organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. Column chromatography (hexane/ethyl acetate, 4:1) yields the final product with >99% purity by HPLC.

Key Data

Parameter Value Source
Starting Material N,N-Dimethylethanolamine
Sulfonation Temperature 0–5°C
Benzylation Solvent Toluene
Yield 68–72%

Metallaphotoredox Multicomponent Coupling

A cutting-edge approach inspired by Nature Communications adapts iridium/nickel dual catalysis for constructing tertiary amines. While originally designed for trifluoromethylated amines, this method is theoretically extensible to Ethylamine, 2-(benzyloxy)-N,N-dimethyl- by substituting 3,3,3-trifluoropropene with a benzyloxy-containing alkene.

Reaction Design

The proposed three-component coupling involves:

  • Nitroarene derivative : 2-Benzyloxynitrobenzene (1.0 equiv) as the aryl source.
  • Tertiary alkylamine : Dimethylamine hydrochloride (6.0 equiv) as the amine precursor.
  • Redox-active ester : Benzyloxyacetic acid-derived N-hydroxysuccinimide ester (3.0 equiv).

Catalytic System

  • Photocatalyst : [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (4 mol%)
  • Nickel catalyst : Ni(NO₃)₂·6H₂O (20 mol%) with bathophenanthroline (20 mol%)
  • Solvent : DMSO/DME (2:1 v/v)
  • Conditions : 80°C under 456 nm LED irradiation for 48 hours.

Mechanistic Considerations

The iridium photocatalyst generates a benzyloxyethyl radical via single-electron transfer (SET) to the redox-active ester. Concurrently, nickel mediates C–N bond formation between the nitroarene and dimethylamine. While this method remains hypothetical for the target compound, analogous systems achieve 45–60% yields for structurally related amines.

Reductive Amination of 2-(Benzyloxy)acetaldehyde

A less explored but viable route involves reductive amination of 2-(benzyloxy)acetaldehyde with dimethylamine.

Aldehyde Synthesis

2-(Benzyloxy)acetaldehyde is prepared via oxidation of 2-(benzyloxy)ethanol using pyridinium chlorochromate (PCC) in dichloromethane (82% yield).

Reductive Amination

The aldehyde reacts with dimethylamine (2.0 equiv) in methanol, followed by sodium cyanoborohydride (1.5 equiv) at pH 5–6 (acetic acid buffer). After 12 hours at 25°C, the mixture is neutralized with NaOH, extracted with ethyl acetate, and purified by distillation (bp 145–148°C/12 mmHg). This method, though efficient (75–80% yield), requires stringent pH control to minimize imine hydrolysis.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Sulfate Ester Method : High scalability (demonstrated at 5 mmol scale) but generates stoichiometric sulfate waste.
  • Metallaphotoredox : Atom-economical but requires specialized equipment (photoreactor) and costly catalysts.
  • Reductive Amination : Moderate yields with readily available reagents, though aldehyde instability limits large-scale use.

Environmental Impact

Life-cycle assessments favor the photoredox approach due to reduced solvent consumption and avoidance of corrosive acids. However, nickel and iridium recovery remains a challenge.

Q & A

Q. How can structure-activity relationships (SAR) guide design of ethylamine derivatives for pharmacological studies?

  • Methodology : Synthesize analogs with modified benzyloxy substituents (e.g., halogenated, methoxylated) and assay receptor binding (e.g., histamine H1 antagonism). For example, 2-(3,4,5-trimethoxybenzhydryloxy)-N,N-dimethylethylamine succinate shows enhanced potency (pA2 = 4.12) due to improved hydrophobic interactions . SAR trends are validated using QSAR models with descriptors like logP and polar surface area .

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